1,1-Dihydroperfluoroheptyl acrylate
Overview
Description
Synthesis Analysis
The synthesis of 1,1-dihydroperfluoroheptyl acrylate involves the esterification of n-1,1-dihydroperfluoroalkanols with acrylyl chloride or acrylic acid in the presence of perfluoroacetic anhydride. This process has been developed to overcome the challenges posed by the difficult esterification of these alcohols using conventional procedures (Codding, Reid, Ahlbrecht, Smith, & Husted, 1955).
Molecular Structure Analysis
The molecular structure of 1,1-dihydroperfluoroheptyl acrylate is characterized by its perfluoroalkyl chain and acrylate group. The perfluoroalkyl chain imparts a high degree of chemical stability and hydrophobicity, while the acrylate group allows for polymerization and copolymerization with other monomers, facilitating the creation of materials with tailored properties.
Chemical Reactions and Properties
1,1-Dihydroperfluoroheptyl acrylate undergoes polymerization and copolymerization reactions to form homopolymers and copolymers. These polymers exhibit outstanding resistance to solvents, particularly hydrocarbons, and can be vulcanized to enhance their mechanical properties. The copolymerization behavior of 1,1-dihydroperfluoroheptyl acrylate with other monomers such as methyl methacrylate, styrene, and butadiene has been studied, highlighting its versatility in producing materials with a range of properties (Bovey, Abere, Rathmann, & Sandberg, 1955).
Scientific Research Applications
Radical Polymerization
1,1-Dihydroperfluoroheptyl acrylate has been studied for its unique properties in radical polymerization. A study by Gubanov et al. (1979) focused on the kinetic study of radical polymerization of 1,1-dihydroperfluoroalkyl acrylates, including 1,1-dihydroperfluoroheptyl acrylate. This research provides insights into the reaction kinetics and activation energies of these acrylates in polymerization processes (Gubanov et al., 1979).
Surface Properties of Copolymers
The copolymerization of 1,1-dihydroperfluoroheptyl acrylate has been explored to enhance the surface properties of materials. A study by Grampel et al. (2001) demonstrated how copolymerizing this acrylate with other monomers, such as methyl methacrylate, significantly reduces the surface energy of coatings. This research has implications for developing materials with lower wettability and improved surface characteristics (Grampel et al., 2001).
X-Ray Photoelectron Spectroscopy (XPS) Studies
XPS has been utilized to study fluorinated acrylate polymers, including 1,1-dihydroperfluoroheptyl acrylate. Kassis et al. (1996) investigated the surface characteristics of various fluorinated acrylate homopolymers using XPS, providing valuable information about their surface compositions and potential applications in areas requiring low surface energy materials (Kassis et al., 1996).
Fabrication of Fibres with Low Wettability
The use of 1,1-dihydroperfluoroheptyl acrylate in fabricating fibers with low wettability was explored by Sletkina et al. (1997). Their research demonstrated that copolymers containing this acrylate could be used to impart oil- and acid-repellent properties to various fibers, offering potential applications in textile and material sciences (Sletkina et al., 1997).
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13O2/c1-2-4(24)25-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVADKMAMZXPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61910-85-8 | |
Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61910-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80204488 | |
Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dihydroperfluoroheptyl acrylate | |
CAS RN |
559-11-5 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=559-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6M66NB3BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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